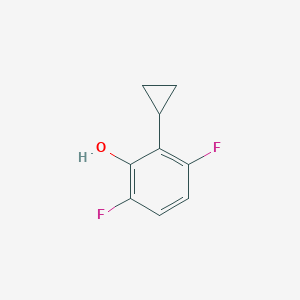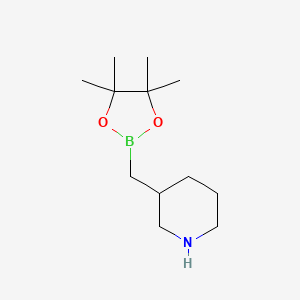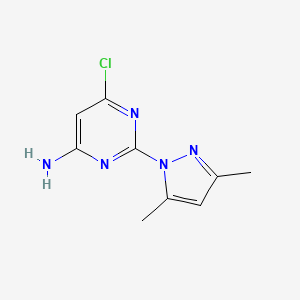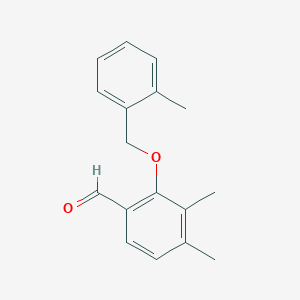
3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a benzene ring substituted with two methyl groups and an aldehyde group, along with an ether linkage to a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the ether linkage. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, often in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving aldehydes and ethers.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that metabolize aldehydes, forming Schiff bases or undergoing redox reactions. The ether linkage and methyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but with different methyl group positions.
4-Methoxy-3-((2-methylbenzyl)oxy)benzaldehyde: Contains a methoxy group instead of a methyl group.
2-((4-Methylbenzyl)oxy)benzaldehyde: Different position of the methyl group on the benzyl moiety.
Uniqueness
3,4-Dimethyl-2-((2-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-donating methyl groups and an electron-withdrawing aldehyde group provides a distinctive balance of electronic effects.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,4-dimethyl-2-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-12-8-9-15(10-18)17(14(12)3)19-11-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3 |
InChI Key |
OOCWVFRZIVVXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)

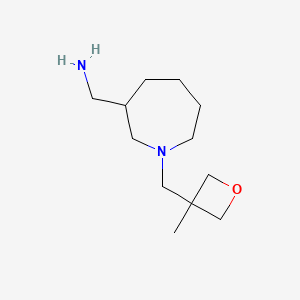
![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)
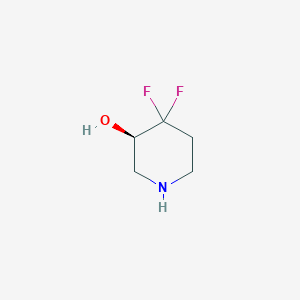

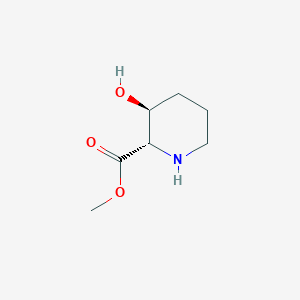

![2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine](/img/structure/B12981542.png)
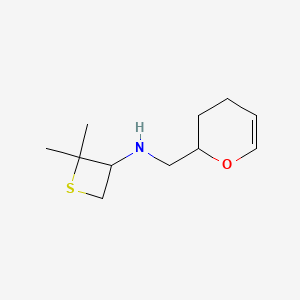
![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
